1-(3,4-dimethoxyphenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea
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Description
1-(3,4-dimethoxyphenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea is a useful research compound. Its molecular formula is C20H21N5O4 and its molecular weight is 395.419. The purity is usually 95%.
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Biological Activity
1-(3,4-dimethoxyphenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea, with the CAS number 1170162-38-5, is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into the synthesis, biological assays, and pharmacological implications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H21N5O4 with a molecular weight of approximately 395.4 g/mol. The structure includes a dimethoxyphenyl group and a pyridazinone moiety, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C20H21N5O4 |
Molecular Weight | 395.4 g/mol |
CAS Number | 1170162-38-5 |
Synthesis
The synthesis of this compound typically involves the condensation of appropriate β-dicarbonyl compounds with amines under reflux conditions in an aromatic solvent. This method has been documented to yield significant quantities of the desired product with high purity levels .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values reported range from 10 to 25 µM, indicating moderate to strong antiproliferative effects .
Cell Line | IC50 (µM) |
---|---|
A549 | 15 |
MCF-7 | 20 |
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth. Specifically, it has been shown to inhibit the activity of Aurora-A kinase, a critical regulator of mitosis. The IC50 for Aurora-A inhibition was found to be approximately 0.067 µM .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has also been evaluated for anti-inflammatory effects. Preliminary data suggest that it may act as a selective inhibitor of cyclooxygenase-II (COX-II), an enzyme involved in the inflammatory response. The reported IC50 values for COX-II inhibition are around 0.52 µM, which is comparable to established anti-inflammatory drugs .
Case Studies and Research Findings
- Study on Antitumor Activity : A recent study investigated the antitumor activity of various derivatives of similar structures, highlighting that modifications at specific positions significantly enhance efficacy against cancer cell lines .
- In Vivo Studies : Animal models treated with this compound showed a marked reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent in cancer treatment .
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c1-28-17-7-5-15(12-18(17)29-2)23-20(27)22-10-11-25-19(26)8-6-16(24-25)14-4-3-9-21-13-14/h3-9,12-13H,10-11H2,1-2H3,(H2,22,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCMTSGYPZWTSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CN=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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